molecular formula C7H5F3N2S B1445214 (2,4,5-Trifluorophenyl)thiourea CAS No. 1340519-84-7

(2,4,5-Trifluorophenyl)thiourea

Cat. No. B1445214
CAS RN: 1340519-84-7
M. Wt: 206.19 g/mol
InChI Key: NMCVHQGLJIFPBH-UHFFFAOYSA-N
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Description

“(2,4,5-Trifluorophenyl)thiourea” is a chemical compound with the CAS Number: 1340519-84-7 . It has a molecular weight of 206.19 and its IUPAC name is N-(2,4,5-trifluorophenyl)thiourea .


Molecular Structure Analysis

The InChI code for “(2,4,5-Trifluorophenyl)thiourea” is 1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) .


Physical And Chemical Properties Analysis

“(2,4,5-Trifluorophenyl)thiourea” has a molecular weight of 206.19 . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis

(2,4,5-Trifluorophenyl)thiourea is used in organic synthesis due to its ability to act as a building block for various chemical reactions. It can serve as a precursor for synthesizing more complex molecules, which are often used in pharmaceuticals and agrochemicals .

Catalysis

This compound has been employed as a pre-catalyst in novel electron donor–acceptor (EDA) complex catalysis strategies. It facilitates the generation of iminyl radical intermediates from oxime esters through a single-electron reduction process, which is crucial in synthetic chemistry .

Pharmaceutical Research

Thiourea derivatives are explored for their potential pharmacological properties. They have been investigated for enhancing the selectivity and anticancer activity of organic arsenic compounds, aiming to improve drug-like properties such as therapeutic efficacy and target selectivity .

Biocatalysis

Incorporating biocatalytic steps with (2,4,5-Trifluorophenyl)thiourea in retrosynthetic analysis can offer environmental benefits and enable milder reaction conditions. This approach is advantageous for transformations that are challenging with traditional chemical synthesis .

Material Science

Due to its unique properties, (2,4,5-Trifluorophenyl)thiourea finds applications in material science. It can be used to develop new materials with specific characteristics required for technological advancements .

Coordination Chemistry

The sulfur and nitrogen atoms within thiourea compounds allow for versatile bonding opportunities with metal ions. This makes them significant in coordination chemistry and their applications in biological systems .

Biological Applications

Thiourea and its derivatives have garnered attention for their diverse biological applications. They exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Mechanism of Action

While the specific mechanism of action for “(2,4,5-Trifluorophenyl)thiourea” is not available, thiourea is known to inhibit the peroxidase in the thyroid gland and thus inhibits thyroxine production .

Future Directions

While specific future directions for “(2,4,5-Trifluorophenyl)thiourea” are not available, thiourea derivatives are being studied for their potential applications in various fields .

properties

IUPAC Name

(2,4,5-trifluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVHQGLJIFPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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